molecular formula C12H9BrN2O2 B2684283 7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide CAS No. 1645452-13-6

7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2684283
CAS No.: 1645452-13-6
M. Wt: 293.12
InChI Key: FKXWSXJNPCYJIT-UHFFFAOYSA-N
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Description

7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide is a brominated benzofuran derivative characterized by a benzofuran core substituted with a bromine atom at position 7, a methyl group at position 5, and a carboxamide functional group at position 2. The carboxamide nitrogen is further substituted with a cyanomethyl (-CH2CN) moiety.

Properties

IUPAC Name

7-bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c1-7-4-8-6-10(12(16)15-3-2-14)17-11(8)9(13)5-7/h4-6H,3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXWSXJNPCYJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC(=C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anti-tumor, antibacterial, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H10BrN2O2\text{C}_{12}\text{H}_{10}\text{BrN}_{2}\text{O}_{2}

This compound features a bromine atom and a carboxamide group, which are crucial for its biological activities. The presence of these functional groups enhances its reactivity and interaction with biological targets.

1. Antitumor Activity

Benzofuran derivatives, including this compound, have shown promising anti-tumor properties. Research indicates that compounds in this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Antitumor Activity of Benzofuran Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA2780 (Ovarian cancer)12Induction of apoptosis
6-BenzofurylpurineH37Rv (Mycobacterium)<0.60Inhibition of cell growth
Compound 36Various cancer types11-12Cell cycle arrest and apoptosis

Recent studies have demonstrated that the compound effectively inhibits growth in ovarian cancer cell lines, with an IC50 value indicating significant potency against tumor cells .

2. Antibacterial Activity

The antibacterial potential of benzofuran derivatives has also been explored extensively. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Benzofuran Derivatives

CompoundBacterial StrainMIC (μg/mL)Activity Type
This compoundStaphylococcus aureus3.12Inhibition of growth
Compound 8E. coli<6.25Broad-spectrum activity
Compound 9K. pneumoniae>10Limited activity

The compound has demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways, which are critical for eliminating malignant cells.
  • Antibacterial Mechanisms : The compound interferes with bacterial cell wall synthesis and function, contributing to its antibacterial effects .

Case Studies

Several studies have investigated the biological activities of benzofuran derivatives:

  • Study on Antitumor Effects : A recent investigation focused on the anti-cancer properties of various benzofuran derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of ovarian cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Antibacterial Efficacy Evaluation : Another study evaluated the antibacterial properties against multiple strains, revealing that the compound exhibited potent activity against Gram-positive bacteria such as S. aureus, supporting its potential use in treating bacterial infections .

Scientific Research Applications

Chemistry

7-Bromo-N-(cyanomethyl)-5-methyl-1-benzofuran-2-carboxamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules, including various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions—such as oxidation, reduction, and nucleophilic substitution—further enhances its utility in synthetic chemistry .

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that derivatives of benzofuran compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research indicates that this compound may inhibit certain cancer cell lines by modulating biochemical pathways involved in cell proliferation .
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from excitotoxic damage, suggesting potential applications in neurodegenerative diseases .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic applications :

  • Drug Development : It is considered a lead compound for developing new drugs targeting various diseases due to its diverse biological activities.
  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .

Industrial Applications

In industrial contexts, this compound can be used in the production of new materials such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .

Case Studies

StudyFocusFindings
Fukunaga et al. (2007)Immunosuppressive EffectsIdentified significant immunosuppressive properties in related benzofuran derivatives, indicating potential therapeutic roles in immune modulation .
Neuroprotective Study (2015)NeuroprotectionDemonstrated that certain derivatives provide protection against NMDA-induced neuronal damage, suggesting their use in neuroprotective therapies .
Anticancer Activity (2022)CytotoxicityShowed that compounds similar to this compound exhibit significant cytotoxic effects against breast cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound 7-Br, 5-CH3, 2-CONHCH2CN C12H10BrN2O2 294.13* Inferred cytotoxicity (structural basis)
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) 5-Br, 7-OH, 6-OCH3, 2-COOCH3 C11H10BrO5 317.10 Cytotoxic (human cancer cell lines)
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5) 5-Br, 7-O(CH2)2N(C2H5)2, 6-OCH3, 2-COOCH3 C17H23BrNO5 409.28 Cytotoxic, antifungal
5-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-furamide 5-Br, benzothiophene core, 3-CN, tetrahydro ring, 2-CONH-2-furyl C15H14BrN3O2S 380.26 Not reported (structural analog)
5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid 5-Br, 7-Cl, 3-CH3, 2-COOH C10H6BrClO3 305.51 Not reported (precursor for drug design)

*Calculated based on molecular formula.

Key Observations:

Bromine Position: The target compound’s bromine at position 7 distinguishes it from analogs like Compound 4 (5-Br) and Compound 5 (5-Br).

Cyanomethyl Group: The N-cyanomethyl substitution in the target compound is structurally akin to intermediates in (e.g., compounds 8a–f), which are precursors to tetrazolyl derivatives with enhanced bioactivity. The cyanomethyl group may improve metabolic stability or serve as a synthetic handle for further derivatization .

Core Heterocycle Variations : The benzothiophene analog () replaces the benzofuran oxygen with sulfur, which could enhance lipophilicity and alter binding kinetics due to sulfur’s larger atomic radius and polarizability .

Physicochemical Properties

  • Solubility: The target compound’s cyanomethyl group and carboxamide moiety likely enhance water solubility compared to ester derivatives (e.g., Compounds 4 and 5).
  • Molecular Weight : The target compound (294.13 g/mol) falls within the acceptable range for drug-likeness, unlike higher-molecular-weight analogs like Compound 5 (409.28 g/mol), which may face bioavailability challenges.

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